molecular formula C16H13BrN2O5 B2957180 [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 745788-57-2

[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No.: B2957180
CAS No.: 745788-57-2
M. Wt: 393.193
InChI Key: ZKJPNLLZYFABNG-UHFFFAOYSA-N
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Description

[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H13BrN2O5 and its molecular weight is 393.193. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Analysis

In the realm of toxicology and metabolic studies, compounds structurally related to [2(4Methoxycarbonylanilino)2oxoethyl]5bromopyridine3carboxylate[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate have been investigated for their metabolic pathways in organisms. For instance, the in vivo metabolism of psychoactive phenethylamines in rats has shed light on the metabolic transformations such substances undergo, providing insights that could be relevant to understanding the metabolism of structurally similar compounds (Kanamori et al., 2002).

Synthesis and Chemical Reactivity

Efficient synthesis methods for compounds with functionalities and structural motifs similar to [2(4Methoxycarbonylanilino)2oxoethyl]5bromopyridine3carboxylateThis compound have been developed. These methodologies highlight the versatility and reactivity of such compounds, paving the way for their application in medicinal chemistry and material science. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with relevance to dopamine and serotonin receptor antagonism, demonstrates the potential for creating biologically active derivatives (Hirokawa et al., 2000).

Anticancer Research

Some derivatives of the core structure have been explored for their potential in cancer treatment. The study of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs has shown promise in overcoming drug resistance in cancer cells. These findings suggest the utility of such compounds in developing novel anticancer therapies (Das et al., 2009).

Photodynamic Therapy for Cancer

The design and synthesis of new zinc phthalocyanine derivatives substituted with compounds having a similar structure have indicated significant potential in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them effective photosensitizers for cancer treatment (Pişkin et al., 2020).

Electrochemical Applications

Research into the electrocatalytic carboxylation of related compounds with CO2 in ionic liquids demonstrates the potential for green chemistry applications. Such studies offer insights into sustainable synthesis methods that could be applicable to compounds like [2(4Methoxycarbonylanilino)2oxoethyl]5bromopyridine3carboxylateThis compound, highlighting their role in novel synthetic pathways and environmental conservation (Feng et al., 2010).

Properties

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O5/c1-23-15(21)10-2-4-13(5-3-10)19-14(20)9-24-16(22)11-6-12(17)8-18-7-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJPNLLZYFABNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.